BH3I-1

Description

Overview of Bcl-2 Family Proteins and Apoptotic Regulation

The Bcl-2 family comprises both pro-apoptotic and anti-apoptotic members that interact to control the mitochondrial pathway of apoptosis. nih.govresearchgate.netwikipedia.org Anti-apoptotic proteins, such as Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1, function to maintain cell survival by sequestering pro-apoptotic proteins, particularly the effector molecules Bax and Bak. nih.govresearchgate.netoatext.commonash.eduaacrjournals.org These anti-apoptotic proteins contain four Bcl-2 Homology (BH) domains (BH1-BH4). researchgate.net

In contrast, pro-apoptotic members include the multi-domain proteins Bax and Bak, which are essential for executing apoptosis by promoting mitochondrial outer membrane permeabilization (MOMP). nih.govresearchgate.netwikipedia.orgoatext.com This process leads to the release of cytochrome c and other factors that activate caspases, the executioners of apoptosis. nih.govwikipedia.org Another critical subset of pro-apoptotic proteins are the "BH3-only" proteins (e.g., Bim, Bad, Bid, Puma, Noxa), characterized by possessing only the BH3 domain. nih.govresearchgate.netoatext.com These proteins act as initiators of apoptosis, sensing and relaying stress signals by binding to the hydrophobic groove of anti-apoptotic Bcl-2 proteins via their BH3 domain. researchgate.netoatext.commonash.eduaacrjournals.org This interaction can neutralize the pro-survival proteins, thereby unleashing Bax and Bak to trigger MOMP. nih.govresearchgate.netmonash.edu The balance between the activities of pro- and anti-apoptotic Bcl-2 family members ultimately determines whether a cell lives or dies. nih.govresearchgate.netdovepress.com

BH3 Mimetics as Molecular Probes in Apoptosis Studies

Given the central role of Bcl-2 family proteins in apoptosis and their frequent dysregulation in diseases like cancer, these proteins have become attractive targets for therapeutic intervention. nih.govresearchgate.netmdpi.com Small molecules designed to mimic the function of BH3-only proteins, known as BH3 mimetics, have emerged as valuable tools in chemical biology and potential therapeutic agents. researchgate.netoatext.commonash.edumdpi.com These compounds are designed to bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, disrupting their interaction with pro-apoptotic proteins and thereby promoting apoptosis. researchgate.netoatext.commonash.eduaacrjournals.org

BH3 mimetics serve as molecular probes to dissect the complex interactions within the Bcl-2 family and to understand the dependency of different cell types on specific anti-apoptotic proteins for survival. monash.eduashpublications.org By selectively inhibiting different anti-apoptotic members (e.g., Bcl-2, Bcl-xL, or Mcl-1), researchers can gain insights into the mechanisms of apoptosis evasion and identify potential therapeutic vulnerabilities in diseased cells. oatext.commonash.edumdpi.comfrontiersin.org

Historical Context of BH3I-1 Discovery and Early Research

The identification of small molecules that could modulate Bcl-2 protein interactions represented a significant step in apoptosis research. Early efforts to find inhibitors of anti-apoptotic Bcl-2 family proteins faced challenges in achieving high enough affinity and specificity. oatext.comaacrjournals.org

This compound is one such small molecule that was identified in the early stages of research into BH3 mimetics. A series of small molecules, including the thiazolidin derivative this compound, were discovered through chemical library screening using a BH3 peptide displacement assay. nih.gov This assay aimed to identify compounds that could disrupt the interaction between a BH3 peptide and Bcl-xL. nih.govresearchgate.net

Early research indicated that this compound could disrupt interactions between Bcl-xL and proapoptotic Bcl-2 family proteins at low micromolar concentrations. nih.govresearchgate.net Studies using techniques like NMR analysis revealed that this compound targets the BH3-binding pocket of Bcl-xL. researchgate.netmedchemexpress.commedchemexpress.com This interaction was shown to inhibit BH3-domain-mediated heterodimerization between Bcl-2 family members in vitro and in vivo, leading to the induction of apoptosis. researchgate.net These findings supported the model that BH3-dependent heterodimerization is a key function of anti-apoptotic Bcl-2 proteins necessary for maintaining cellular homeostasis. researchgate.net

Initial studies demonstrated that this compound could induce apoptosis in cells expressing Bcl-2 or Bcl-w, indicating its ability to interfere with the function of these anti-apoptotic proteins. caymanchem.com For instance, research on eosinophils showed that this compound promoted apoptosis, suggesting its interference with Bcl-xL-mediated survival signals. researchgate.net

Interestingly, early research also hinted at potential off-target effects. While primarily recognized for its activity against Bcl-xL, this compound was found to inhibit other protein-protein interactions, such as the p53/hDM2 and p300/Hif-1α interactions, although its potency varied across targets. medchemexpress.commedchemexpress.comselleckchem.comnih.gov This observation highlighted the complexity of small molecule interactions and the importance of comprehensive profiling. nih.gov

Furthermore, studies exploring the effects of this compound on cellular processes beyond direct apoptosis induction revealed its impact on mitochondrial dynamics and the induction of cellular stress responses, such as the upregulation of heme oxygenase-1 (HO-1). researchgate.netnih.gov These effects, observed rapidly after exposure, often preceded the induction of apoptosis, suggesting that this compound might influence multiple cellular pathways. researchgate.netnih.gov

The early research on this compound, alongside other compounds like ABT-737, contributed to the growing understanding of how small molecules could target Bcl-2 family proteins to induce apoptosis. oatext.comaacrjournals.org While some early compounds showed limitations in terms of affinity or specificity, they paved the way for the development of more potent and selective BH3 mimetics that have since advanced into clinical trials. oatext.commonash.eduaacrjournals.orgmdpi.com this compound, as one of the early identified BH3 mimetics, served as a valuable tool in fundamental research to probe the mechanisms of apoptosis regulation by the Bcl-2 family. researchgate.netnih.gov

Below is a table summarizing some key early research findings related to this compound:

| Study Focus | Key Finding | Reference |

| Interaction with Bcl-xL | Inhibits binding of Bak BH3 peptide to Bcl-xL with Ki of 2.4 μM. medchemexpress.comselleckchem.com Targets the BH3-binding pocket. researchgate.netmedchemexpress.commedchemexpress.com | researchgate.netmedchemexpress.commedchemexpress.comselleckchem.com |

| Disruption of Heterodimerization | Inhibits BH3-domain-mediated heterodimerization between Bcl-2 family members in vitro and in vivo. researchgate.net | researchgate.net |

| Apoptosis Induction | Induces apoptosis in cells expressing Bcl-2 or Bcl-w. caymanchem.com Promotes apoptosis in eosinophils. researchgate.net | caymanchem.comresearchgate.net |

| Interaction with p53/hDM2 | Shows significant inhibition of the p53/hDM2 interaction with Kd of 5.3 μM. medchemexpress.commedchemexpress.comnih.gov | medchemexpress.commedchemexpress.comnih.gov |

| Effects on Mitochondrial Dynamics and Stress | Impairs mitochondrial dynamics and induces HO-1 expression, often preceding apoptosis. researchgate.netnih.gov | researchgate.netnih.gov |

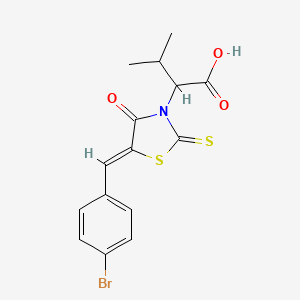

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H14BrNO3S2 |

|---|---|

Molecular Weight |

400.3 g/mol |

IUPAC Name |

2-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid |

InChI |

InChI=1S/C15H14BrNO3S2/c1-8(2)12(14(19)20)17-13(18)11(22-15(17)21)7-9-3-5-10(16)6-4-9/h3-8,12H,1-2H3,(H,19,20)/b11-7- |

InChI Key |

COHIEJLWRGREHV-XFFZJAGNSA-N |

Isomeric SMILES |

CC(C)C(C(=O)O)N1C(=O)/C(=C/C2=CC=C(C=C2)Br)/SC1=S |

Canonical SMILES |

CC(C)C(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)Br)SC1=S |

Pictograms |

Irritant |

Origin of Product |

United States |

Chemical Synthesis and Structural Modifications of Bh3i 1

Synthetic Methodologies for BH3I-1 and Analogues

The general experimental procedure for preparing this compound based antagonists has been described. andrewslab.canih.gov For example, the synthesis of analog 3e-D1, a dimeric modulator based on this compound, involves dissolving L-phenylalanine with sodium hydroxide (B78521) in water, followed by the addition of carbon disulfide. andrewslab.canih.gov The reaction mixture is stirred, and then an aqueous solution of ClCH2CO2Na is added. nih.gov This procedure highlights the use of relatively simple starting materials and reaction conditions in the synthesis of this compound analogues.

Another approach to synthesizing this compound based compounds involves the preparation of pyridine-based rhodanine (B49660) analogues. researchgate.netiupac.org These analogues were synthesized and screened against Bcl-xL and Mcl-1 to assess their ability to displace a fluorescently labeled Bak peptide. researchgate.netiupac.org

Dimeric modulators based on this compound have also been synthesized. andrewslab.canih.gov One method involves using L-phenylalanine based rhodanine, which reacts with various ethylene (B1197577) glycols to form dimeric rhodanines. nih.gov These dimeric rhodanines are then condensed with 5-bromobenzaldehyde. nih.gov

Design Principles for this compound Derivatives

The design of this compound derivatives is guided by the goal of enhancing their binding affinity and selectivity for specific anti-apoptotic Bcl-2 proteins. researchgate.netresearchgate.net this compound itself is a rhodanine-based compound, and the rhodanine scaffold has been recognized as a potential core structure for designing potent Bcl-2 inhibitors. researchgate.netekb.eg

One design principle involves the creation of dimeric analogues. andrewslab.canih.gov Studies have shown that dimeric modulators based on this compound can exhibit enhanced binding activity against anti-apoptotic Bcl-2 proteins compared to their monomeric counterparts. andrewslab.canih.gov

Another strategy involves modifying the core rhodanine structure or its substituents. For instance, pyridine-based rhodanine analogues of this compound have been synthesized to explore differences in selectivity towards Bcl-xL and Mcl-1. researchgate.netiupac.org Bio-isosteric replacement strategies have also been employed, such as replacing the rhodanine core with a hydantoin (B18101) moiety to create new series of derivatives with inhibitory activities against anti-apoptotic Bcl-2 proteins. researchgate.netekb.eg

Furthermore, the structural features of this compound have been utilized in the design of hybrid molecules. sci-hub.seresearchgate.net By combining key structural motifs from this compound and other compounds known to bind in close proximity on the Bcl-xL binding site, researchers aim to develop more potent inhibitors. sci-hub.seresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound and Related Compounds

SAR studies of this compound and its analogues have provided crucial insights into the molecular determinants of their binding affinity and activity against anti-apoptotic Bcl-2 proteins. andrewslab.canih.govsci-hub.se

SAR studies have demonstrated that the acidic functional group on this compound based modulators is critical for their interaction with anti-apoptotic Bcl-2 proteins. andrewslab.canih.gov Masking this acidic functional group can lead to a substantial loss of activity. nih.gov

Modifications to the rhodanine core and its substituents significantly impact binding affinity and selectivity. For example, studies on pyridine-based rhodanine analogues of this compound have revealed differences in selectivity towards Bcl-xL and Mcl-1 based on their structural variations. researchgate.netiupac.org

Interactive Table 1: Impact of Structural Modifications on Binding Affinity (Illustrative Data based on search results)

| Compound | Core Structure | Modification(s) | Target Protein | Binding Affinity (e.g., Ki or IC50) | Reference |

| This compound | Rhodanine | Parent compound | Bcl-xL | 2.4 ± 0.2 μM (Ki) | medchemexpress.com |

| Analog 3e-D1 | Dimeric Rhodanine | Dimerization through carboxylic acid | Bcl-2 proteins | Enhanced potency vs monomeric | andrewslab.canih.gov |

| 3e ethyl ester | Rhodanine | Esterification of carboxylic acid | Bcl-2 proteins | Substantial decrease in potency | nih.gov |

| Pyridine analogue 11f | Rhodanine | Pyridine substitution, dimethoxyphenyl group | Bcl-xL | 1.13 μM (Ki, predicted) | researchgate.net |

| Pyridine analogue 11r | Rhodanine | Pyridine substitution | Mcl-1 | 1.22 μM (Ki, predicted) | researchgate.net |

| Chai compound 6 | Hybrid | Specific structural features | Bcl-xL, Mcl-1 | 3.7 μM (Ki, Bcl-xL), 6.9 μM (Ki, Mcl-1) | researchgate.net |

| Chai compound 7 | Hybrid | Specific structural features | Mcl-1 | 8 μM (Ki, Mcl-1), >100 μM (Ki, Bcl-xL) | researchgate.net |

Dimerization of this compound based modulators has been shown to enhance binding activity against anti-apoptotic Bcl-2 proteins. andrewslab.canih.gov However, dimerization through specific functional groups, such as the carboxylic acid, can lead to a loss of activity, indicating the importance of the site of dimerization. andrewslab.canih.gov

Studies on hybrid molecules combining features of this compound and sanguinarine (B192314) have also demonstrated varying binding affinities and selectivity profiles depending on the specific structural combination. researchgate.net

Achieving high enantiomeric purity is a critical aspect of pharmaceutical synthesis to ensure consistent biological activity and minimize potential off-target effects associated with other stereoisomers. While direct information on the stereoselective synthesis or chiral resolution of this compound was not found, the general principles of stereochemical control in organic synthesis, such as the use of chiral auxiliaries or asymmetric catalysis, would be relevant for the synthesis of enantiomerically pure this compound analogues containing chiral centers. rsc.orgthieme-connect.com Patents related to similar compounds also mention the possibility of obtaining substantially purified forms, including optically pure enantiomers. google.com

Molecular Mechanisms of Action of Bh3i 1

Inhibition of Protein-Protein Interactions (PPIs)

The primary mechanism by which BH3I-1 exerts its effects is through the inhibition of protein-protein interactions, particularly those involving anti-apoptotic Bcl-2 family proteins. researchgate.netsigmaaldrich.comnih.govnih.govcenmed.comresearchgate.netmedchemexpress.comnih.govnih.govresearchgate.netnih.govnih.gov

Direct Binding to Anti-Apoptotic Bcl-2 Family Proteins (Bcl-xL, Bcl-2, Bcl-w, Mcl-1)

This compound has been identified as a ligand for anti-apoptotic Bcl-2 family proteins, with a notable affinity for Bcl-xL. researchgate.netnih.govsigmaaldrich.commedchemexpress.com It selectively binds to the hydrophobic pockets or BH3-binding groove on the surface of these proteins. nih.govnih.govresearchgate.netnih.govscbt.com This binding event is crucial for its function as a Bcl-xL antagonist. researchgate.netsigmaaldrich.comscbt.comfrontiersin.org While its interaction with Bcl-xL is well-established, studies also indicate interactions with other anti-apoptotic members like Bcl-2 and potentially Bcl-w and Mcl-1, although the selectivity and affinity can vary. nih.govnih.govnih.govoatext.comdovepress.comnih.gov

| Protein Target | Interaction Type | Affinity (Ki/Kd) | Reference |

|---|---|---|---|

| Bcl-xL | Binding to BH3-binding pocket/hydrophobic cleft | Ki: 2.4 ± 0.2 μM (FP assay), Ki: 7.8 ± 0.9 μM (NMR) | researchgate.netmedchemexpress.com |

| p53/hDM2 | Inhibition of interaction | Kd: 5.3 μM | nih.govmedchemexpress.com |

| p300/Hif-1α | Inhibition of interaction | Significant inhibition observed | nih.govmedchemexpress.com |

Disruption of BH3 Domain-Mediated Heterodimerization

A key consequence of this compound binding to anti-apoptotic Bcl-2 proteins is the disruption of their heterodimerization with pro-apoptotic Bcl-2 family members, specifically those containing a BH3 domain. researchgate.netnih.govsigmaaldrich.comnih.govnih.govresearchgate.netmedchemexpress.comnih.govoatext.com Anti-apoptotic proteins like Bcl-xL, Bcl-2, Bcl-w, and Mcl-1 normally sequester pro-apoptotic proteins such as Bax and Bak through interactions mediated by the BH3 domain of the pro-apoptotic proteins and the hydrophobic groove of the anti-apoptotic proteins. nih.govresearchgate.netnih.govoatext.comdovepress.comnih.govnih.gov By binding to this groove, this compound competitively inhibits the interaction, releasing the pro-apoptotic proteins. nih.govresearchgate.netnih.gov This disruption of the antagonistic interaction between anti-apoptotic and pro-apoptotic Bcl-2 family members is considered a key function required for the maintenance of cellular homeostasis. researchgate.net

Exploration of Polypharmacology: Interactions with p53/hDM2 and p300/Hif-1α

Beyond its primary targets within the Bcl-2 family, research has explored the potential polypharmacology of this compound, revealing interactions with other protein-protein interfaces. Notably, this compound has shown significant inhibition of both the p53/hDM2 and p300/Hif-1α interactions. sigmaaldrich.comnih.govresearchgate.netmedchemexpress.comresearchgate.netsigmaaldrich.comdelta-f.com A fluorescence polarization assay validated the inhibition of the p53/hDM2 interaction, demonstrating a binding affinity (Kd) of 5.3 μM, which is comparable to its potency against Bcl-2 family receptors. medchemexpress.com This suggests that this compound's effects may not be solely limited to the apoptotic pathway regulated by Bcl-2 proteins but could also involve modulation of pathways controlled by p53 and Hif-1α, which are critical regulators of cell cycle, apoptosis, and the cellular response to hypoxia. frontiersin.orgresearchgate.netnih.gov

Downstream Cellular Events Induced by this compound

The inhibition of anti-apoptotic Bcl-2 protein function by this compound triggers a cascade of downstream cellular events that ultimately lead to apoptosis.

Cytochrome c Release and Caspase Activation

A critical downstream event initiated by this compound is the release of cytochrome c from the mitochondria into the cytosol. researchgate.netnih.govoatext.comdovepress.comnih.govsigmaaldrich.com This release is a hallmark of the intrinsic apoptotic pathway and is facilitated by the unopposed action of pro-apoptotic proteins like Bax and Bak following their release from anti-apoptotic sequestration. oatext.comnih.govmdpi.com Once in the cytosol, cytochrome c interacts with Apaf-1 and procaspase-9 to form the apoptosome, a protein complex that leads to the activation of caspase-9. mdpi.comberkeley.edu Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7, which are responsible for dismantling the cell through the cleavage of various cellular substrates. nih.govmdpi.comberkeley.edu Studies have shown that this compound treatment leads to typical markers of apoptosis, including cytochrome c release and the loss of procaspase-3. researchgate.netnih.gov The release of cytochrome c can propagate as a wave within the cell and precedes the redistribution of Bax during apoptosis. nih.govresearchgate.net

Impact on Mitochondrial Dynamics and Morphology

Beyond directly triggering the release of apoptogenic factors, this compound has also been shown to impact mitochondrial dynamics and morphology. Treatment with this compound can induce fragmentation of the mitochondrial network. researchgate.netnih.gov Mitochondrial dynamics, the balance between fusion and fission events, are crucial for maintaining mitochondrial function and cellular homeostasis. nih.govmdpi.com Disruptions in this balance can contribute to cellular dysfunction and the initiation of apoptosis. nih.govmdpi.com The observed mitochondrial fragmentation upon this compound exposure occurs relatively rapidly, preceding the later events of apoptosis induction. researchgate.netnih.gov This suggests that alterations in mitochondrial dynamics may be an early cellular response to this compound, potentially contributing to or facilitating the apoptotic process.

Induction of Cellular Stress Responses (e.g., Heme Oxygenase-1)

This compound, a BH3 mimetic compound, has been observed to induce cellular stress responses, notably the upregulation of heme oxygenase-1 (HO-1). HO-1 is a stress-inducible enzyme involved in the degradation of heme, yielding biliverdin, ferrous iron, and carbon monoxide (CO). mdpi.com This enzyme is considered a component of the antioxidant defense network, with the biliverdin/bilirubin redox cycling system contributing to the scavenging of reactive oxygen species (ROS). mdpi.com

Research indicates that the induction of HO-1 by this compound is a rapid event, preceding the induction of apoptosis and occurring after changes in mitochondrial morphology. researchgate.netnih.gov Studies using normal human dermal fibroblasts treated with this compound demonstrated the induction of HO-1 as a marker of cellular stress response. researchgate.netresearchgate.net This suggests that this compound triggers stress defense mechanisms in addition to its primary function as a pro-apoptotic agent. researchgate.netnih.gov

Further investigation into the interplay between mitochondrial dynamics and HO-1 induction revealed a dependency on the mitochondrial fission factor Drp1. researchgate.netnih.gov In murine embryonic fibroblasts lacking Drp1, HO-1 levels were lower compared to wild-type cells, both under basal conditions and after exposure to this compound. researchgate.netnih.gov This finding suggests that Drp1 is at least partially required for determining both basal and inducible HO-1 levels in the context of this compound exposure. researchgate.netnih.gov

While this compound induces HO-1, studies have shown that the depletion of HO-1 by siRNA does not significantly affect apoptosis induction by this compound. researchgate.netnih.gov This indicates that while HO-1 induction is a consequence of this compound treatment and a marker of the cellular stress response, it does not appear to be essential for the compound's pro-apoptotic effects. researchgate.netnih.gov

The induction of HO-1 by BH3 mimetics like this compound highlights their potential to trigger additional biological effects, such as the upregulation of detoxifying systems. researchgate.netnih.gov This aspect is considered important for drug development, particularly in combination therapies, as these effects could potentially interfere with selective drug toxicity. researchgate.netnih.gov

The precise mechanisms by which this compound leads to HO-1 induction are part of the broader cellular stress response pathways activated by the compound. While the direct link between this compound's primary target (Bcl-xL inhibition) and HO-1 induction is still being elucidated, the observed rapid induction of HO-1 points towards an early cellular response to the presence of this compound. researchgate.netnih.gov

Data from research indicates the temporal relationship between this compound exposure and cellular events:

| Event | Onset Relative to this compound Exposure |

| Mitochondrial fragmentation | Most rapid |

| HO-1 induction | Rapid, precedes apoptosis |

| Apoptosis induction | Later event |

This timeline underscores that the induction of cellular stress responses, including HO-1 upregulation, is an early and significant consequence of this compound treatment, distinct from its later effects on programmed cell death. researchgate.netnih.gov

Advanced Methodologies in Bh3i 1 Research

Spectroscopic Techniques for Interaction Analysis

Spectroscopic methods are pivotal in characterizing the direct interaction between BH3I-1 and its target proteins, providing quantitative data on binding affinity and identifying the specific regions of engagement.

Fluorescence Polarization (FP) Assays

Fluorescence Polarization (FP) has been a key technique for quantifying the inhibitory potency of this compound. This assay measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. In the context of this compound research, a fluorescently labeled BH3 peptide (such as from the Bak protein) is used as a probe that binds to anti-apoptotic proteins like Bcl-xL.

The principle of the competitive FP assay involves the displacement of the fluorescently labeled BH3 peptide from its protein target by an unlabeled competitor, in this case, this compound. The resulting decrease in fluorescence polarization is proportional to the concentration and affinity of the inhibitor. Through this method, the inhibitory constant (Ki) of this compound for the Bak BH3 peptide/Bcl-xL interaction has been determined to be 2.4 ± 0.2 μM. nih.gov

Furthermore, FP assays have been employed to investigate the broader activity of this compound. A study validating a methodology for profiling small molecule inhibitors of protein-protein interactions demonstrated that this compound could also inhibit the p53/mDM2 interaction with a dissociation constant (Kd) of 5.3 μM, a potency comparable to its activity against the BH3 family of receptors. researchgate.net This highlights the utility of FP assays in assessing the selectivity and potential off-target effects of inhibitors like this compound.

Table 1: Binding Affinity of this compound Determined by Fluorescence Polarization

| Interaction | Assay Type | Measured Value (μM) | Constant | Reference |

| This compound vs. Bak BH3 peptide binding to Bcl-xL | Competitive | 2.4 ± 0.2 | Ki | nih.gov |

| This compound vs. p53 peptide binding to mDM2 | Direct | 5.3 | Kd | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy offers high-resolution structural information about molecular interactions in solution. For this compound, NMR has been instrumental in confirming its binding to the canonical BH3-binding pocket of Bcl-xL and providing a more detailed understanding of the interaction at the atomic level. nih.gov

The primary NMR technique used for this purpose is chemical shift perturbation (CSP) mapping. This involves acquiring 2D ¹H-¹⁵N HSQC spectra of the ¹⁵N-labeled target protein (e.g., Bcl-xL) in the absence and presence of the inhibitor. Upon binding of this compound, changes in the chemical environment of amino acid residues in the binding pocket lead to shifts in the corresponding peaks in the NMR spectrum. By mapping these chemical shift perturbations onto the three-dimensional structure of the protein, the specific residues involved in the interaction can be identified.

NMR analyses have revealed that this compound targets the BH3-binding pocket of Bcl-xL, with a determined Ki of 7.8 ± 0.9 μM. nih.gov These studies have also been used to map the binding sites of analogues of this compound, providing insights into the structure-activity relationship and guiding further optimization of the compound. nih.gov

Table 2: Residues in Bcl-xL Affected by this compound Binding as Determined by NMR

| Technique | Affected Residues | Finding | Reference |

| Chemical Shift Perturbation | Residues within the BH3-binding pocket, including those in the BH1 and BH3 domains. | Confirms this compound binds to the canonical pocket. | nih.gov |

| Differential Mapping with Analogs | Y65 and F107 identified as making direct contact with this compound. | Provides specific contact points for the inhibitor. | nih.gov |

Computational Chemistry and Molecular Modeling Approaches

Computational methods have become indispensable in modern drug discovery and have been applied to understand and optimize inhibitors like this compound. These approaches allow for the rapid evaluation of large numbers of molecules and provide detailed insights into the molecular interactions that govern binding.

In Silico Screening and Virtual Ligand Docking

While specific details on the initial in silico screening that led to the discovery of this compound are not extensively published, the general principles of this approach are well-established for identifying inhibitors of the Bcl-2 family. nih.gov Virtual screening involves the computational filtering of large compound libraries to identify molecules with a high probability of binding to a specific protein target.

Molecular docking is a key component of this process, where the binding mode and affinity of a small molecule within the binding site of a protein are predicted. For a target like Bcl-xL, the known three-dimensional structure of its BH3-binding groove serves as the basis for docking studies. Computational models can predict how this compound or its analogues fit into this pocket, forming key interactions with hydrophobic and charged residues that are critical for binding affinity. These predictions can then be used to prioritize compounds for experimental testing.

Structure-Based Design Principles Applied to this compound

Structure-based design leverages the three-dimensional structural information of the target protein to guide the rational design and optimization of inhibitors. For this compound, this involves using the crystal or NMR structures of Bcl-xL in complex with BH3 peptides or other inhibitors to inform chemical modifications aimed at improving potency and selectivity.

A study on pyridine-based rhodanine (B49660) analogues of this compound exemplifies this approach. researchgate.net By synthesizing and screening a library of these analogues against both Bcl-xL and Mcl-1, researchers were able to observe differences in selectivity. The binding modes of selected compounds were then studied further, providing insights into the structural determinants of binding to each protein. This iterative process of design, synthesis, and testing, guided by structural information, is a cornerstone of modern medicinal chemistry and is crucial for the development of more effective and selective BH3-mimetic drugs.

Conformational Analysis of this compound and Protein Complexes

Understanding the dynamic nature of both the inhibitor and the protein target is crucial for a complete picture of their interaction. Conformational analysis, often performed using molecular dynamics (MD) simulations, can provide insights into the flexibility of this compound and the conformational changes that occur in Bcl-xL upon binding. nih.govnih.gov

MD simulations can model the movement of atoms over time, revealing the stability of the this compound/Bcl-xL complex and the key interactions that maintain the bound state. These simulations can also shed light on how the binding of this compound might allosterically affect other regions of the protein, potentially influencing its function beyond simply blocking the BH3-binding groove. While specific MD studies focused solely on this compound are not widely reported, the principles of this technique are broadly applied to understand the conformational landscape of Bcl-2 family proteins and their inhibitors. ucc.edu.coamazonaws.com

Cell-Based Assays and Biochemical Techniques

Advanced research on the chemical compound this compound has relied on a variety of sophisticated cell-based assays and biochemical techniques to elucidate its mechanisms of action and cellular effects. These methodologies have been crucial in understanding how this compound interacts with its molecular targets and triggers downstream cellular processes.

Split-Protein Complementation Assays (e.g., Split-Luciferase Screen)

Split-protein complementation assays (PCAs) are powerful tools for studying protein-protein interactions (PPIs) directly within living cells. The principle involves splitting a reporter protein, such as luciferase, into two non-functional fragments. These fragments are then fused to two proteins of interest. If the target proteins interact, they bring the reporter fragments into close proximity, allowing them to refold and reconstitute the active reporter protein, which then generates a measurable signal (e.g., light in the case of luciferase). nih.govnih.gov

This technique is particularly relevant for studying BH3 mimetics like this compound, which are designed to disrupt the interactions between pro-apoptotic BH3-only proteins and anti-apoptotic Bcl-2 family members (e.g., Bcl-xL, Bcl-2). A split-luciferase screen can be designed to identify small molecules that inhibit these specific PPIs. nih.govnih.gov For instance, the N-terminal and C-terminal fragments of luciferase can be fused to Bcl-xL and a BH3 domain of a pro-apoptotic protein, respectively. In the absence of an inhibitor, the interaction between Bcl-xL and the BH3 domain would lead to luciferase reconstitution and a strong luminescent signal. The introduction of a compound like this compound would disrupt this interaction, leading to a decrease in the signal.

While specific studies detailing the use of a split-luciferase screen to identify this compound have not been detailed in the provided search results, this methodology represents a key strategy for discovering and characterizing BH3 mimetics. It has been successfully used to generate detailed interaction maps for Bcl-2 family proteins, providing insights into their binding specificity. nih.gov

Table 1: Application of Split-Luciferase Assay in Studying Bcl-2 Family Interactions

| Component 1 | Component 2 | Principle of Detection | Relevance to this compound Research |

| Bcl-xL fused to N-terminal Luciferase | Bak-BH3 peptide fused to C-terminal Luciferase | Interaction reconstitutes luciferase, producing a signal. | Screening for inhibitors (like this compound) that disrupt the interaction, causing a signal decrease. |

| Bcl-2 fused to N-terminal Luciferase | Bad-BH3 peptide fused to C-terminal Luciferase | Interaction reconstitutes luciferase, producing a signal. | Identifying compounds that selectively block specific Bcl-2 family member interactions. |

| Mcl-1 fused to N-terminal Luciferase | Puma-BH3 peptide fused to C-terminal Luciferase | Interaction reconstitutes luciferase, producing a signal. | Characterizing the specificity profile of BH3 mimetics against different anti-apoptotic proteins. |

Western Blot Analysis for Protein Expression and Cleavage

Western blot analysis is a fundamental biochemical technique used to detect and quantify specific proteins in a sample. In the context of this compound research, it is extensively used to monitor the activation of the apoptotic cascade. plos.org The induction of apoptosis by this compound is confirmed by observing the cleavage of key proteins involved in this process.

Research has shown that treatment of cells with this compound leads to the activation of executioner caspases. For example, Western blotting can detect the loss of the inactive procaspase-3 and the appearance of its cleaved, active subunits (e.g., p17). nih.gov This cleavage is a hallmark of caspase activation.

Another critical marker for apoptosis that is frequently assessed by Western blot is the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1). bio-rad-antibodies.com PARP-1 is a 116 kDa nuclear enzyme that is cleaved by activated caspase-3 into an 89 kDa fragment. The detection of this 89 kDa fragment is a well-established indicator of apoptosis. bio-rad-antibodies.com Studies have confirmed that fibroblasts treated with this compound show significant PARP cleavage, providing clear evidence of the compound's pro-apoptotic activity. nih.gov

Table 2: Key Apoptotic Markers Detected by Western Blot Following this compound Treatment

| Protein Target | Change Observed | Biological Significance | Reference Finding |

| Procaspase-3 | Decrease in the full-length protein | Activation of the executioner caspase cascade | Treatment with this compound leads to the loss of procaspase-3. nih.gov |

| Cleaved Caspase-3 | Appearance of smaller fragments (e.g., p17) | Indicates active caspase-3 is present to execute apoptosis | A key indicator of the apoptotic pathway being engaged. |

| PARP-1 | Cleavage of the 116 kDa protein into an 89 kDa fragment | Confirms caspase-3 activity and commitment to apoptosis | This compound treatment induces PARP cleavage in human dermal fibroblasts. nih.gov |

Flow Cytometry for Cellular Responses

Flow cytometry is a versatile technique that allows for the rapid analysis of multiple physical and chemical characteristics of single cells as they pass through a laser beam. It is a cornerstone for quantifying cellular responses to compounds like this compound, particularly for measuring apoptosis.

One of the most common flow cytometry-based apoptosis assays uses Annexin V staining. In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorescent dye, can be used to identify these early apoptotic cells. nih.gov A second dye, such as propidium (B1200493) iodide (PI), is often used concurrently to identify late apoptotic or necrotic cells that have lost membrane integrity.

Studies have utilized flow cytometry to demonstrate that this compound promotes apoptosis. For instance, in murine and human eosinophils, treatment with this compound led to an increase in the apoptotic cell population as measured by this method. This allows for a quantitative assessment of the compound's efficacy in inducing cell death in specific cell populations.

Table 3: Flow Cytometry Methods for Assessing this compound-Induced Apoptosis

| Assay Method | Fluorescent Probe(s) | Cellular Parameter Measured | Interpretation of Results |

| Phosphatidylserine Exposure | Annexin V (conjugated to a fluorophore) | Externalization of phosphatidylserine on the cell surface | Increased Annexin V signal indicates early-stage apoptosis. nih.gov |

| Membrane Integrity | Propidium Iodide (PI) or similar viability dyes | Permeability of the cell membrane | PI-positive cells are considered late apoptotic or necrotic. nih.gov |

| Mitochondrial Membrane Potential | TMRM, TMRE, or JC-1 | Integrity of the mitochondrial inner membrane potential | A decrease in fluorescence indicates mitochondrial depolarization, a key event in intrinsic apoptosis. researchgate.net |

| Caspase Activation | Fluorescently-labeled inhibitors of caspases (FLICA) | Presence of active caspases within the cell | Increased FLICA signal demonstrates the activation of the caspase cascade. nih.gov |

Gene Silencing (siRNA) and Gene Knockout Models in Investigating this compound Effects

To dissect the specific molecular pathways through which this compound exerts its effects, researchers employ gene silencing techniques like small interfering RNA (siRNA) and genetically engineered knockout models. These approaches allow for the functional importance of specific proteins in the response to this compound to be determined.

For example, since this compound is known to function as a BH3 mimetic that antagonizes anti-apoptotic proteins like Bcl-xL, siRNA can be used to temporarily "knock down" the expression of Bcl-xL. Comparing the apoptotic response to a sub-lethal concentration of this compound in cells with and without Bcl-xL knockdown can reveal whether the compound's efficacy is dependent on this specific target. A greater apoptotic effect in the knockdown cells would support the on-target activity of this compound.

A specific application of this approach has been demonstrated using knockout cells to explore effects of this compound beyond its canonical role in apoptosis. In a study investigating the compound's impact on mitochondrial morphology, murine embryonic fibroblasts lacking the mitochondrial fission factor Dynamin-related protein 1 (Drp1) were utilized. nih.gov The results showed that in these Drp1 knockout cells, both the basal and this compound-inducible levels of the stress-response protein Heme oxygenase-1 (HO-1) were lower compared to wild-type cells. nih.gov This finding suggests that Drp1 is at least partially required for the HO-1 induction observed after this compound treatment, thereby linking the compound's effects to the machinery of mitochondrial dynamics. nih.gov

Table 4: Application of Gene Silencing and Knockout Models in this compound Research

| Model/Technique | Gene Targeted | Research Question | Key Finding |

| siRNA Knockdown | BCL2L1 (encodes Bcl-xL) | Is the pro-apoptotic effect of this compound dependent on its interaction with Bcl-xL? | Enhanced sensitivity to this compound would confirm Bcl-xL as a critical target. |

| siRNA Knockdown | HMOX1 (encodes HO-1) | Does the induction of HO-1 by this compound play a role in the subsequent apoptosis? | No difference in apoptosis was found upon HO-1 depletion, suggesting it is not required for this compound-induced cell death. nih.gov |

| Gene Knockout | Drp1 | What is the role of mitochondrial fission in the cellular stress response to this compound? | Drp1 knockout cells showed reduced induction of HO-1 in response to this compound, linking mitochondrial dynamics to the stress response pathway. nih.gov |

Applications of Bh3i 1 As a Research Tool

Chemical Probe for Investigating Apoptotic Pathways

BH3I-1 functions as a potent chemical probe for the investigation of apoptotic signaling cascades. nih.gov As a BH3 mimetic and Bcl-2 antagonist, it is widely used in basic research to promote and study the mechanisms of apoptosis. nih.gov The compound effectively inhibits the heterodimerization of anti-apoptotic proteins like Bcl-xL with pro-apoptotic partners, a key interaction that normally prevents cell death. researchgate.net

Treatment of cellular models, such as normal human dermal fibroblasts, with this compound initiates the characteristic hallmarks of apoptosis. nih.gov These include the release of cytochrome c from the mitochondria, the loss of procaspase-3, and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP). nih.gov By observing the sequence of these events, researchers have determined that this compound's effects on mitochondrial morphology and cellular stress responses occur rapidly, preceding the later event of apoptosis itself. nih.govresearchgate.net This temporal separation makes this compound an effective tool for dissecting the intricate timing and hierarchy of events within the apoptotic pathway.

Tool for Dissecting Protein-Protein Interaction Networks

This compound is instrumental in the study of protein-protein interaction (PPI) networks, particularly those involving the Bcl-2 family. researchgate.net It was specifically designed to inhibit the interaction between the pro-apoptotic protein Bak and the anti-apoptotic protein Bcl-xL by binding to the BH3-binding pocket of Bcl-xL. researchgate.netmedchemexpress.cnmedchemexpress.com This targeted inhibition allows researchers to probe the functional consequences of disrupting this specific node within the broader cellular interaction network.

Interestingly, further investigations have revealed a degree of promiscuity in this compound's binding profile. While it effectively inhibits its intended targets, such as the Bcl-2/Bim and Bcl-xL/Bim interactions, it has also been shown to significantly inhibit other critical PPIs, including the p53/hDM2 and p300/Hif-1α interactions. medchemexpress.comnih.gov This finding was substantiated by fluorescence polarization assays, which determined its binding affinity for the p53/mDM2 pair. medchemexpress.cnnih.gov This broader activity profile, while highlighting the need for careful interpretation of results, also makes this compound a useful tool for probing the specificity of different helix-receptor interactions and understanding potential cross-talk between different signaling pathways. nih.gov

| Target Interaction | Effect of this compound | Binding Affinity (Ki or Kd) | Reference |

|---|---|---|---|

| Bcl-xL / Bak BH3 Peptide | Inhibition | Ki of 2.4 ± 0.2 μM | medchemexpress.cnmedchemexpress.com |

| Bcl-xL (BH3-binding pocket) | Targeting/Binding | Ki of 7.8 ± 0.9 μM | medchemexpress.cnmedchemexpress.com |

| p53 / mDM2 | Inhibition | Kd of 5.3 μM | medchemexpress.cnnih.gov |

| Bcl-2 / Bim | Inhibition | Not specified | nih.gov |

| p300 / Hif-1α | Inhibition | Not specified | nih.gov |

Role in Studying Cellular Stress Responses and Mitochondrial Biology

Beyond its direct role in apoptosis, this compound is a valuable tool for investigating the interplay between cell death pathways, cellular stress, and mitochondrial dynamics. nih.gov Research has shown that this compound's effects extend beyond simply triggering apoptosis; it also impairs mitochondrial dynamics and promotes a cellular stress response. nih.gov One of the most rapid effects observed upon cellular exposure to this compound is the fragmentation of the mitochondrial network. nih.gov

Furthermore, this compound induces the expression of heme oxygenase-1 (HO-1), a key marker of cellular stress, and this induction occurs before the onset of apoptosis. nih.gov Studies utilizing murine embryonic fibroblasts lacking the mitochondrial fission factor Drp1 have further elucidated this connection, demonstrating that Drp1 is necessary for both basal and this compound-inducible levels of HO-1. nih.govresearchgate.net This link between mitochondrial fission machinery and the cellular stress response underscores the utility of this compound in exploring these interconnected processes. nih.govresearchgate.net An analog of this compound has also been reported to inhibit mitochondrial respiration and cause damage to the inner mitochondrial membrane. nih.gov

Development of Novel BH3 Mimetics and Small Molecule Inhibitors

This compound has played a foundational role in the rational design and development of new generations of BH3 mimetics and small molecule inhibitors. apexbt.com It has served as a lead compound in computer-assisted screening efforts aimed at identifying novel and more potent inhibitors of Bcl-2 and Bcl-xL. apexbt.com The overarching concept of "BH3 mimetics"—small molecules designed to mimic the action of BH3-only proteins—was significantly advanced by early compounds like this compound. nih.govsemanticscholar.org

Future Directions and Emerging Research Avenues for Bh3i 1 Studies

Deeper Elucidation of Off-Target Interactions and Polypharmacology

Investigating the off-target interactions and polypharmacology of BH3I-1 is a critical area for future research. Polypharmacology, the ability of a drug to interact with multiple protein targets, is increasingly recognized as a significant aspect of drug design, influencing both efficacy and potential side effects. publisherspanel.comicr.ac.uk While this compound is known to inhibit Bcl-xL, studies have shown it can also significantly inhibit interactions between p53 and hDM2, as well as p300 and Hif-1α. medchemexpress.comnih.gov This observed promiscuity, even in a well-studied compound, highlights the importance of comprehensive profiling of small molecule inhibitors against a broader range of protein-protein interactions. nih.gov Future studies should aim to clarify the potential biological consequences of these off-target effects. nih.gov Understanding the full spectrum of proteins that this compound interacts with is crucial for predicting potential synergistic or adverse effects when used in research or potentially therapeutic contexts. The concept of polypharmacology is now central to drug design, moving beyond the "one disease-one target" approach to consider activity against multiple proteins, including potential anti-targets whose interaction could lead to undesirable side effects. publisherspanel.com

Advanced Structural Biology of this compound-Protein Complexes

Advanced structural biology techniques are essential for gaining a more detailed understanding of how this compound interacts with its target proteins, particularly Bcl-xL, and potentially other off-targets. Structural studies of Bcl-2 family proteins have been fundamental in understanding their interactions with BH3 domains and the development of BH3 mimetics. mdpi.comnih.govfrontiersin.org The binding of BH3 mimetics, including small molecules like this compound, to the hydrophobic groove of anti-apoptotic Bcl-2 proteins disrupts pro-apoptotic/anti-apoptotic protein complexes. frontiersin.orgnih.gov NMR analyses have shown that this compound targets the BH3-binding pocket of Bcl-xL. medchemexpress.com Future structural studies, such as X-ray crystallography or advanced NMR, of this compound in complex with Bcl-xL and other identified off-target proteins (like p53/hDM2 or p300/Hif-1α) could provide high-resolution insights into the specific binding modes, crucial residues involved, and the conformational changes induced upon binding. researchgate.net This detailed structural information is invaluable for the rational design of more selective and potent analogues. nih.gov

Rational Design of More Selective and Potent this compound Analogues

The rational design of this compound analogues with improved selectivity and potency is a key future direction. The observation that this compound exhibits off-target activity suggests a need for developing analogues with enhanced specificity for intended targets like Bcl-xL. Rational drug design approaches, often aided by molecular modeling, can leverage structural information to guide chemical modifications aimed at improving binding affinity and selectivity. nih.govmdpi.com Studies have already explored the synthesis and screening of rhodanine (B49660) analogues of this compound, revealing differences in selectivity towards Bcl-xL and Mcl-1. researchgate.net Modifications of the this compound structure have shown the potential to alter binding affinity and profiles across different Bcl-2 family proteins like Bcl-2, Bcl-xL, and Bcl-w. nih.gov Molecular modeling studies suggest that this compound targets a less conserved section of the hydrophobic cleft in these proteins, which could be exploited for designing selective inhibitors. nih.gov Future efforts will likely involve synthesizing libraries of this compound derivatives and evaluating their binding profiles and functional effects to identify compounds with optimized properties.

Integration with High-Throughput Screening and Omics Technologies

Integrating this compound studies with high-throughput screening (HTS) and omics technologies offers powerful avenues for future research. HTS allows for the rapid screening of large chemical libraries to identify compounds that modulate specific biological processes or interact with particular targets. researchgate.netd-nb.info this compound itself was identified through a chemical library screening using a BH3 peptide displacement assay. nih.gov Future HTS campaigns could involve screening larger and more diverse libraries to find novel compounds with similar or improved activity profiles to this compound, or to identify modulators of pathways influenced by this compound's off-target interactions. medchemexpress.combiorxiv.org

Omics technologies, such as transcriptomics, proteomics, and metabolomics, provide a global view of biological systems. researchgate.netnih.govvanderbilt.edu Integrating omics data with studies on this compound can help to comprehensively understand its effects at the molecular level. For instance, transcriptomics could reveal changes in gene expression profiles upon this compound treatment, providing insights into affected pathways beyond apoptosis. Proteomics could identify altered protein levels or post-translational modifications. nih.gov Metabolomics could shed light on metabolic changes induced by this compound, potentially related to its effects on mitochondrial dynamics or cellular stress responses. nih.govnih.gov High-throughput multi-omic analyses can provide an integrated understanding of cellular responses. vanderbilt.edu Combining HTS with omics technologies can facilitate the identification of biomarkers of response or resistance to this compound and its analogues, and provide a more complete picture of the compound's polypharmacological effects. nih.gov This integrated approach can accelerate the discovery and characterization of more effective and specific compounds based on the this compound scaffold.

Q & A

Q. What is the molecular mechanism by which BH3I-1 selectively induces apoptosis in cancer cells?

this compound targets the anti-apoptotic protein BCL-xL, which is overexpressed in many cancers to evade programmed cell death. By binding to BCL-xL's hydrophobic groove, this compound disrupts its interaction with pro-apoptotic proteins like BIM, thereby releasing cytochrome c from mitochondria and activating caspase cascades . Methodologically, researchers can validate this mechanism using in vitro fluorescence polarization assays (as shown in , Figure a) or co-immunoprecipitation to confirm protein-protein interaction disruption.

Q. How can researchers experimentally validate this compound’s specificity for BCL-xL versus other BCL-2 family proteins?

Competitive binding assays using recombinant BCL-2 family proteins (e.g., BCL-2, BCL-w, MCL-1) and BH3 peptides (e.g., BIM) are critical. (Figure a) demonstrates that this compound exhibits higher affinity for BCL-xL compared to BFL-1 or p53/hDM2, with relative fluorescence units (RLU) quantifying binding efficacy. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can further refine binding kinetics .

Q. What cellular models are most appropriate for initial screening of this compound’s efficacy?

Use cancer cell lines with confirmed BCL-xL overexpression (e.g., pancreatic ductal adenocarcinoma PSN-1 subclones, SNU-719 gastric cancer cells) and compare them to healthy controls (e.g., hTert-immortalized cells). Apoptosis can be measured via flow cytometry (Annexin V/PI staining) or caspase-3/7 activity assays. highlights PDAC subclones as a validated model .

Advanced Research Questions

Q. How can this compound be combined with other therapies to overcome resistance in heterogeneous tumors?

Synergy studies with glutamine metabolism inhibitors (e.g., SKI-II) or DNA-damaging agents (e.g., cisplatin) are promising. shows that SKI-II sensitizes this compound-resistant PDAC subclones by altering sphingolipid homeostasis (e.g., increasing pro-apoptotic C16 ceramide). Researchers should design dose-matrix experiments (e.g., Chou-Talalay synergy analysis) and validate results using Western blotting for apoptotic markers (e.g., cleaved PARP) .

Q. How do researchers address contradictions in this compound efficacy across different cancer subtypes?

Variability may arise from differences in BCL-xL expression, mitochondrial priming, or compensatory pathways (e.g., SK1 upregulation). To resolve contradictions:

Q. What experimental designs are optimal for studying this compound’s impact on tumor metastasis in vivo?

Use orthotopic or metastatic mouse models (e.g., intraperitoneal injection of Rasa1-KO S1M gastric cancer cells). Monitor metastasis via bioluminescence imaging and quantify tumor burden in organs. demonstrates that this compound reduces peritoneal metastasis in NOD-SCID mice, with efficacy validated by histopathology and survival analysis .

Methodological and Data Analysis Questions

Q. How should researchers standardize assays for this compound’s dose-response effects across cell lines?

- Normalize cell viability data to untreated controls and account for batch effects (e.g., plate-to-plate variability).

- Use nonlinear regression models (e.g., log(inhibitor) vs. response curves) to calculate IC50 values. (Figure b) illustrates normalized milliPolarization units for dose-dependent effects .

Q. What statistical approaches are recommended for analyzing synergistic effects in combination therapies?

Employ the Combination Index (CI) method or Bliss independence model. For example, in , the percent increase in cell death with this compound + SKI-II was analyzed using two-way ANOVA with Tukey’s post hoc test to compare treatment groups .

Q. How can researchers ensure reproducibility in this compound studies, particularly in animal models?

- Adhere to ARRIVE guidelines for preclinical studies.

- Report detailed protocols for drug administration (e.g., dosing schedule, vehicle controls).

- Include power analysis to justify sample sizes, as in ’s use of n ≥ 5 mice per group .

Translational and Mechanistic Questions

Q. What biomarkers are predictive of this compound responsiveness in patient-derived xenografts (PDX)?

Candidate biomarkers include BCL-xL overexpression (IHC), somatic mutations in RASA1 or NF2 (WES), and ceramide/S1P ratios (mass spectrometry). links RASA1 deficiency to this compound sensitivity via Wnt pathway modulation .

Q. How does this compound’s pharmacokinetic profile influence its therapeutic window in preclinical models?

Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies using LC-MS/MS to measure plasma and tissue concentrations. notes that this compound’s prodrug design enhances tumor-specific activation, minimizing off-target toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.